Ranacyclin-B-RN6

Antifungal peptide Candida albicans Ranacyclin structure-activity relationship

Ranacyclin-B-RN6 is a 20-amino acid, disulfide-bonded cyclic peptide (SALVGCWTKSYPPNPCFGRG) isolated from the skin secretions of the frog Hylarana nigrovittata. It belongs to the Brevinin subfamily of amphibian host-defense peptides and shares a conserved Bowman-Birk-type trypsin inhibitory loop (TIL) with other ranacyclins.

Molecular Formula
Molecular Weight
Cat. No. B1576065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanacyclin-B-RN6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranacyclin-B-RN6: A Dual-Acting Antimicrobial & Trypsin-Inhibitory Cyclic Peptide from Amphibian Skin


Ranacyclin-B-RN6 is a 20-amino acid, disulfide-bonded cyclic peptide (SALVGCWTKSYPPNPCFGRG) isolated from the skin secretions of the frog Hylarana nigrovittata [1]. It belongs to the Brevinin subfamily of amphibian host-defense peptides and shares a conserved Bowman-Birk-type trypsin inhibitory loop (TIL) with other ranacyclins [1]. The peptide exhibits both antibacterial activity against Gram-positive bacteria and antifungal activity against Candida albicans, distinguishing it from several sequence-related analogs [1][2].

Why Ranacyclin-B-RN6 Cannot Be Replaced by Other Ranacyclins in Experimental Design


Ranacyclin-B-RN6 belongs to a family of peptides that share a conserved GCWTKSXXPKPC disulfide-loop scaffold, yet single-residue differences within this loop can substantially shift their antimicrobial spectrum and enzyme-inhibitory profile [1]. For example, the substitution of Asn11 in Ranacyclin-B-RN6 for Lys11 in Ranacyclin-B-RN1 is associated with the acquisition of antifungal activity against C. albicans, a property absent in the closest-sequence analogs from the same frog species [2]. Consequently, treating ranacyclins as interchangeable based solely on their shared structural family would lead to qualitatively different biological outcomes in both antimicrobial and protease-inhibition assays.

Head-to-Head Quantitative Evidence: Ranacyclin-B-RN6 vs. Closest Analogs


Antifungal Activity Against C. albicans: Ranacyclin-B-RN6 vs. Ranacyclin-B-RN1 and Ranacyclin-B-RN2

Ranacyclin-B-RN6 inhibits Candida albicans with an MIC of 46.7 µM, whereas Ranacyclin-B-RN1 and Ranacyclin-B-RN2—which differ by one or two amino acids within the trypsin-inhibitory loop—show no detectable antifungal activity in the same assay system [1][2]. This functional divergence arises from the Asn11 substitution in RN6, a position that is occupied by Lys11 in RN1 and Gly9 in RN2 [3].

Antifungal peptide Candida albicans Ranacyclin structure-activity relationship

Antibacterial Potency Against S. aureus: Quantitative Comparison with Ranacyclin-B-RN1 and RN2

Against S. aureus, Ranacyclin-B-RN6 exhibits an MIC of 11.7 µM, placing its potency between Ranacyclin-B-RN1 (6.0 µM, approximately 2-fold more potent) and Ranacyclin-B-RN2 (12.7 µM, nearly equipotent) [1][2][3]. All three peptides were tested under standardized broth microdilution conditions in the same study, permitting direct comparison [4].

Antibacterial peptide Staphylococcus aureus MIC comparison

Sequence Determinant of Dual Activity: The Asn11 Residue in the Trypsin-Inhibitory Loop

Ranacyclin-B-RN6 carries an Asn-Pro dipeptide at positions 11–12 of the trypsin-inhibitory loop (sequence: …YPPNPC…), whereas Ranacyclin-B-RN1 and RN2 possess Lys-Pro and Lys-Pro, respectively, in the same region [1]. This Asn11 substitution is the only non-conservative sequence change among these three peptides from H. nigrovittata. The acquisition of antifungal activity in RN6 is consistent with class-level observations that loop residue identity controls both protease specificity and antimicrobial spectrum in ranacyclins [2].

Bowman-Birk inhibitor Trypsin inhibitory loop Peptide SAR

Commercial Availability and Purity Benchmarking Against Closest Analogs

Among commercially available Hylarana nigrovittata ranacyclins, Ranacyclin-B-RN6 is supplied at >97% HPLC purity (NovoPro Labs, Cat.# 313639, $363.00) [1], comparable to Ranacyclin-B-RN1 (>97% purity, Cat.# 313638, $332.00) [2] and Ranacyclin-B-RN2 (purity not explicitly specifiable; inferred >95%) [3]. All three are synthetic, lyophilized powders requiring -20°C storage. The minor price premium for RN6 (approximately 9% higher than RN1) is offset by its broader bioactivity profile.

Peptide procurement HPLC purity Price comparison

Optimal Use Cases for Ranacyclin-B-RN6 Based on Quantitative Differentiation


Antifungal Lead Discovery in Amphibian-Derived Cyclic Peptides

Ranacyclin-B-RN6 is the only member of the H. nigrovittata ranacyclin cluster with demonstrated activity against C. albicans (MIC 46.7 μM) [1]. Medicinal chemistry groups exploring the antifungal potential of Bowman-Birk-type cyclic peptides can use RN6 as the starting scaffold for alanine-scanning or residue-substitution studies aimed at improving anti-Candida potency while maintaining the peptide's trypsin-inhibitory framework.

Structure-Activity Relationship (SAR) Studies on the Trypsin Inhibitory Loop

The unique Asn11 residue in Ranacyclin-B-RN6, in contrast to the Lys11 found in RN1 and RN2, makes it an essential comparator in SAR panels investigating how P1' loop chemistry governs the trade-off between protease inhibition and antimicrobial spectrum [1]. Its intermediate antibacterial potency (MIC 11.7 μM against S. aureus) further enables dose-response studies that span both Gram-positive and fungal targets simultaneously [2].

Dual-Activity Peptide Libraries for Antimicrobial Resistance Screening

Academic and industrial groups constructing focused peptide libraries to screen against drug-resistant S. aureus and C. albicans simultaneously benefit from Ranacyclin-B-RN6's dual activity [1]. Because RN1 and RN2 lack the antifungal component, including RN6 eliminates the need for a separate antifungal peptide control, streamlining assay plate design and reducing inter-peptide variability artifacts [2].

Negative Control for Trypsin-Specific Inhibition Assays

Although direct Ki values for Ranacyclin-B-RN6 are not publicly available, its conserved trypsin-inhibitory loop structure predicts strong trypsin binding [1]. Researchers can use RN6 alongside RN1 (a known trypsin inhibitor) to probe whether the Asn11 substitution alters enzyme selectivity, providing a structure-based negative control in biochemical protease assays.

Quote Request

Request a Quote for Ranacyclin-B-RN6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.